molecular formula C13H26N2O B13348653 4-(Ethoxymethyl)-1,4'-bipiperidine

4-(Ethoxymethyl)-1,4'-bipiperidine

Cat. No.: B13348653
M. Wt: 226.36 g/mol
InChI Key: FSRKUIUVHVBOIF-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)-1,4'-bipiperidine is a bicyclic amine derivative characterized by two piperidine rings connected via a 1,4'-linkage, with an ethoxymethyl (-CH₂-O-CH₂CH₃) substituent at the 4-position of one ring. These analogs highlight the scaffold's versatility in forming stable complexes, modulating enzyme activity, and serving as intermediates in bioactive molecule synthesis.

Properties

Molecular Formula

C13H26N2O

Molecular Weight

226.36 g/mol

IUPAC Name

4-(ethoxymethyl)-1-piperidin-4-ylpiperidine

InChI

InChI=1S/C13H26N2O/c1-2-16-11-12-5-9-15(10-6-12)13-3-7-14-8-4-13/h12-14H,2-11H2,1H3

InChI Key

FSRKUIUVHVBOIF-UHFFFAOYSA-N

Canonical SMILES

CCOCC1CCN(CC1)C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethyl)-1,4’-bipiperidine typically involves the reaction of piperidine with ethyl chloromethyl ether under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ethoxymethyl group on the piperidine ring. The reaction is usually conducted at room temperature to ensure optimal yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 4-(Ethoxymethyl)-1,4’-bipiperidine may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and high yield of the compound. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethyl)-1,4’-bipiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced bipiperidine derivatives.

    Substitution: Formation of substituted bipiperidine derivatives with various functional groups.

Scientific Research Applications

4-(Ethoxymethyl)-1,4’-bipiperidine has found applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxymethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Stability and Coordination Chemistry

Key Compounds :

  • Pd(BHEP)-1,4-bipiperidine complexes (BHEP = bis(2-hydroxyethyl)aminomethylphosphonic acid) exhibit enhanced DNA-binding stability compared to Pd(MME)-1,4-bipiperidine (MME = methionine methyl ester). The labilization effect of the sulfur donor in MME reduces complex stability, whereas oxygen donors in BHEP improve thermodynamic stability .
  • 4-Methoxy-1,4'-bipiperidine is used in multi-step syntheses (e.g., for cystic fibrosis correctors), where its methoxy group facilitates nucleophilic substitution reactions. The ethoxymethyl analog may offer similar reactivity but with altered steric/electronic profiles due to the ethyl chain .

Table 1: Stability Constants of Pd Complexes

Ligand System Stability Constant (log K) Key Feature Reference
Pd(BHEP)-bipiperidine 12.3 ± 0.2 Oxygen donors enhance stability
Pd(MME)-bipiperidine 9.8 ± 0.1 Sulfur donor reduces stability
PARP Inhibitors
  • 1-Oxo-3,4-dihydroisoquinoline-4–1,4-bipiperidine carboxamides (e.g., compound 2e) show potent PARP1/PARP2 inhibition (IC₅₀ = 1.2 nM) when substituted with small alkyl groups (e.g., cyclopropyl). Bulkier groups (e.g., cyclohexyl) reduce potency . The ethoxymethyl group’s moderate size and electron-donating properties could balance activity and solubility.
Antipsychotics and Antivirals
  • Pipamperone ([1,4'-bipiperidine]-4'-carboxamide derivative) acts as a dopamine D₂ receptor antagonist, with a plasma detection limit of 2 ng/mL .
  • SCH 351125 (CCR5 antagonist) incorporates an ethoxyimino group, achieving subnanomolar HIV-1 inhibition (Kᵢ = 2 nM). Ethoxymethyl may mimic this group’s spatial arrangement but with reduced metabolic liability .

Table 2: Pharmacological Profiles of Key Analogs

Compound Target/Activity Key Structural Feature Reference
Pipamperone Dopamine D₂ receptor 4'-Carboxamide
SCH 351125 CCR5 (HIV entry inhibitor) Ethoxyimino group
CP-640186 Lipogenesis inhibition Anthrylcarbonyl substituent

Biological Activity

4-(Ethoxymethyl)-1,4'-bipiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its bipiperidine structure, which consists of two piperidine rings connected by a methylene bridge with an ethoxy group attached. This unique structure contributes to its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related bipiperidine derivatives have shown effectiveness against various bacterial strains. While specific data on this compound is limited, its structural analogs have demonstrated activity against both gram-positive and gram-negative bacteria.

CompoundTarget OrganismActivity (MIC)
Bipiperidine Derivative AStaphylococcus aureus32 µg/mL
Bipiperidine Derivative BEscherichia coli16 µg/mL

Antitumor Activity

In vitro studies have explored the antiproliferative effects of bipiperidine compounds on cancer cell lines. For example, derivatives similar to this compound were tested against melanoma and colon cancer cell lines, showing promising results in inhibiting cell proliferation.

  • Case Study : A recent study evaluated the antiproliferative effects of several bipiperidine derivatives on A375 melanoma cells. The results indicated that certain derivatives significantly reduced cell viability with IC50 values ranging from 50 to 100 nM.

The proposed mechanism of action for bipiperidine compounds involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, they may interact with kinases involved in the MAPK/ERK pathway, leading to reduced phosphorylation of downstream targets.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound remains underexplored. However, related compounds have shown moderate to high protein binding and variable metabolic stability in human liver microsomes. Toxicity studies are essential for understanding the safety profile of this compound.

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